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Compound of Interest

Compound Name: CT1113

Cat. No.: B12377666

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the combination therapy of CT1113 with cisplatin against monotherapy
alternatives, supported by experimental data from analogous USP28 inhibitor studies.

While direct experimental data on the combination of CT1113 and cisplatin is not yet publicly
available, extensive research on other potent USP28 inhibitors, such as AZ1, in combination
with cisplatin provides a strong scientific rationale and predictive insights into the potential
efficacy of a CT1113-cisplatin regimen. This guide synthesizes findings from these analogous
studies to present a comprehensive overview of the synergistic anti-tumor effects observed
when combining a USP28 inhibitor with platinum-based chemotherapy.

Rationale for Combination: Targeting DNA Damage
and Repair Pathways

Cisplatin is a cornerstone of chemotherapy that exerts its cytotoxic effects by inducing DNA
crosslinks, leading to DNA damage and triggering apoptosis in cancer cells. However, its
efficacy is often limited by intrinsic or acquired resistance, frequently mediated by the cell's
ability to repair this DNA damage.

CT1113, a potent and selective inhibitor of the deubiquitinase USP28, offers a promising
strategy to overcome this resistance. USP28 is a key regulator of cellular responses to DNA
damage and is involved in the stabilization of proteins that promote DNA repair and cell
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survival, such as c-MYC and proteins in the Fanconi Anemia pathway. By inhibiting USP28,
CT1113 is hypothesized to:

e Prevent the repair of cisplatin-induced DNA damage: This leads to an accumulation of DNA
lesions, overwhelming the cell's repair capacity.

» Promote the degradation of oncoproteins: Inhibition of USP28 leads to the destabilization
and degradation of c-MYC, a transcription factor that drives cell proliferation and is
implicated in DNA repair.

» Induce apoptosis: The accumulation of irreparable DNA damage and the downregulation of
pro-survival proteins trigger programmed cell death.

This multi-pronged mechanism suggests a strong synergistic potential for the combination of
CT1113 and cisplatin, where CT1113 would sensitize cancer cells to the cytotoxic effects of
cisplatin, potentially leading to improved therapeutic outcomes and overcoming resistance.

Comparative Performance: USP28 Inhibition with
Cisplatin

The following tables summarize quantitative data from preclinical studies on the combination of
the USP28 inhibitor AZ1 with cisplatin in non-small cell lung cancer (NSCLC) and squamous
cell carcinoma (SCC) models. These findings serve as a proxy for the anticipated effects of a
CT1113-cisplatin combination.

Table 1: In Vitro Efficacy of USP28 Inhibitor (AZ1) and
Cisplatin Combination
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Fold Change
) in IC50
Cell Line Treatment IC50 (uM) L Reference
(Combination
vs. Cisplatin)
A549 (NSCLC) Cisplatin ~15 - [1]
AZ1 ~20 - [2]
Not explicitly Not explicitly
stated, but stated, but
Cisplatin + AZ1 synergistic synergistic [1]

effects on cell

viability reported.

effects on cell

viability reported.

) ) Not explicitly
H460 (NSCLC) Cisplatin - [1]
stated
Not explicitl
AZ1 PACTEY - [1]
stated
Not explicitly Not explicitly
stated, but stated, but
Cisplatin + AZ1 synergistic synergistic [1]

effects on cell

viability reported.

effects on cell

viability reported.

Table 2: Induction of Apoptosis by USP28 Inhibitor (AZ1)
and Cisplatin Combination
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Fold Increase

. Apoptotic in Apoptosis
Cell Line Treatment L Reference
Cells (%) (Combination
vs. Cisplatin)
A2780/CP
(Cisplatin-
] Control 1.35 - [3]
Resistant

Ovarian Cancer)

Cisplatin (10 pM)  7.09 - [3]

B-elemene +

_ _ 54.74 7.7 [3]
Cisplatin (10 puMm)

MCAS (Ovarian

Control 0.1 - [3]
Cancer)
Cisplatin 8.54 - [3]
B-elemene +
_ _ 58.15 6.8 [3]
Cisplatin

Note: Data from a study with B-elemene is included to illustrate the potential for synergistic
apoptosis induction with cisplatin in resistant cells.

Table 3: In Vivo Efficacy of USP28 Inhibitor (AZ1) and
Cisplatin Combination in Xenograft Models
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Tumor Model

Treatment Group

Tumor Volume
Reduction (%) vs.
Control

Reference

NSCLC Xenograft

Cisplatin

Significant reduction

[1]14]

AZ1

Significant reduction

[1](4]

Cisplatin + AZ1

Significantly greater
reduction than either

monotherapy

[1]14]

SCC Xenograft

Cisplatin

Moderate reduction

[5]

Ethaselen (TrxR
inhibitor)

Moderate reduction

[5]

Cisplatin + Ethaselen

Synergistic and

significant reduction

[5]

Note: Data from a study with the TrxR inhibitor ethaselen is included as an example of
combination therapy with cisplatin in a xenograft model.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analogous USP28 inhibitor and
cisplatin combination studies are provided below.

Cell Viability Assay (MTT/CCK-8 Assay)

o Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and
allow them to adhere overnight.[6]

e Drug Treatment: Treat cells with varying concentrations of CT1113, cisplatin, or the
combination of both. Include a vehicle-treated control group.

 Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a
5% COz2 incubator.[6]
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e Reagent Addition: Add 10 pL of CCK-8 solution or 20 pL of MTT solution (5 mg/mL) to each
well.[7]

e Incubation: Incubate the plates for 1-4 hours at 37°C.

o Absorbance Measurement: For CCK-8 assays, measure the absorbance at 450 nm. For
MTT assays, first solubilize the formazan crystals with 150 pL of DMSO and then measure
the absorbance at 490 nm or 570 nm using a microplate reader.[7][3]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

e Cell Treatment: Seed cells in 6-well plates and treat with CT1113, cisplatin, or the
combination for the desired time.

» Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-
EDTA for detachment.

e Washing: Wash the cells twice with cold PBS.

o Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of
1 x 106 cells/mL.[9]

e Staining: To 100 uL of the cell suspension, add 5 pL of FITC-conjugated Annexin V and 5 pL
of Propidium lodide (PI) solution.[6]

 Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

o Flow Cytometry Analysis: Add 400 pL of 1X binding buffer to each tube and analyze the cells
by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and Pl
negative, while late apoptotic/necrotic cells will be positive for both stains.

In Vivo Xenograft Tumor Model

e Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10° cells) into the flank of
immunocompromised mice (e.g., nude or SCID mice).
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e Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mms3).

e Randomization: Randomize mice into treatment groups: vehicle control, CT1113 alone,
cisplatin alone, and CT1113 + cisplatin combination.[10]

e Drug Administration: Administer drugs via appropriate routes (e.g., intraperitoneal injection
for cisplatin, oral gavage for CT1113) at predetermined doses and schedules.[10][11]

o Tumor Measurement: Measure tumor volume with calipers every few days using the formula:
(Length x Width?)/2.[10]

« Body Weight Monitoring: Monitor the body weight of the mice as an indicator of treatment
toxicity.

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight
measurement and further analysis (e.g., immunohistochemistry, western blotting).

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows
for the combination therapy of CT1113 with cisplatin.
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Caption: Proposed synergistic mechanism of CT1113 and cisplatin.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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